![molecular formula C21H26N2O4 B4653494 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4653494.png)
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide
Übersicht
Beschreibung
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a critical role in regulating cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in increased glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as inhibition of hepatic gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity, and inhibition of hepatic gluconeogenesis and lipogenesis. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects in macrophages and to protect against oxidative stress in endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity for activating AMPK, which allows researchers to study the effects of AMPK activation in a controlled manner. However, one limitation is that 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have off-target effects on other enzymes, such as protein kinase C (PKC), which may complicate interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, including:
1. Further studies to elucidate the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and its effects on other enzymes and signaling pathways.
2. Development of more selective AMPK activators that do not have off-target effects on other enzymes.
3. Studies to determine the long-term effects of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide on metabolic function and overall health.
4. Investigation of the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states, such as cancer and neurodegenerative diseases.
5. Development of new synthetic methods for 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and related compounds to improve yield and scalability.
In conclusion, 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a small molecule activator of AMPK that has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Its mechanism of action involves binding to the γ-subunit of AMPK, leading to allosteric activation and phosphorylation of the α-subunit. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity, and inhibition of hepatic gluconeogenesis and lipogenesis. While 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has some limitations for lab experiments, it remains an important tool for studying the effects of AMPK activation. Future research directions include elucidating the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, developing more selective AMPK activators, and investigating the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
3-(2-ethoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-12-13-27-19-7-5-6-16(14-19)21(25)23-18-10-8-17(9-11-18)22-20(24)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIWZBBVOLFWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.